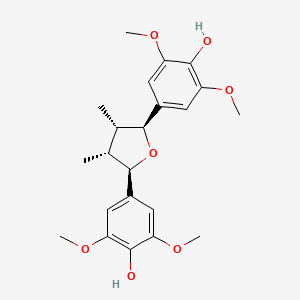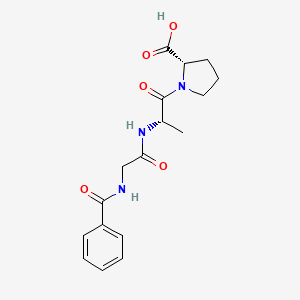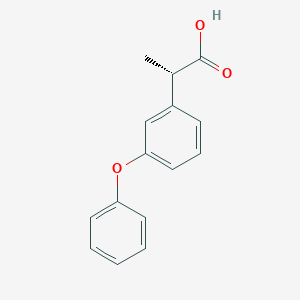
(S)-Fenoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is the S-enantiomer of fenoprofen, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used to treat conditions such as arthritis, where it helps to reduce pain and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fenoprofen typically involves the resolution of racemic fenoprofen, which contains both the R- and S-enantiomers. One common method for resolving the enantiomers is through the use of chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis methods. Asymmetric synthesis can be achieved using chiral catalysts or chiral auxiliaries to selectively produce the desired S-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fenoprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.
Applications De Recherche Scientifique
(S)-Fenoprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on this compound includes its effects on cellular processes and its interactions with biological molecules.
Medicine: It is extensively studied for its therapeutic effects in treating pain and inflammation, as well as its potential side effects.
Industry: this compound is used in the pharmaceutical industry for the development of new NSAIDs and for studying drug metabolism and pharmacokinetics.
Mécanisme D'action
(S)-Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to (S)-Fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
This compound is unique in its specific enantiomeric form, which can result in different pharmacological effects and side effect profiles compared to its R-enantiomer or racemic mixture. Its specific inhibition of COX enzymes and its metabolic pathways also contribute to its distinct therapeutic profile.
Propriétés
Numéro CAS |
33028-97-6 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(2S)-2-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
RDJGLLICXDHJDY-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)

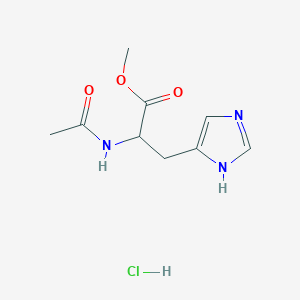


![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
![(1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)
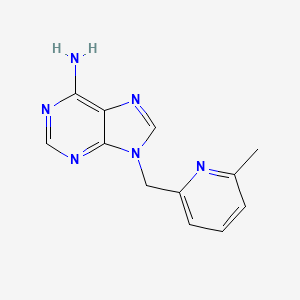


![methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12438738.png)
